2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde

CAS No.: 680575-17-1

Cat. No.: VC8351912

Molecular Formula: C12H12O6

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680575-17-1 |

|---|---|

| Molecular Formula | C12H12O6 |

| Molecular Weight | 252.22 g/mol |

| IUPAC Name | 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde |

| Standard InChI | InChI=1S/C12H12O6/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H,1-3H3 |

| Standard InChI Key | PGHSMJSBERHVLW-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O |

| Canonical SMILES | COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O |

Introduction

Chemical Structure and Physicochemical Properties

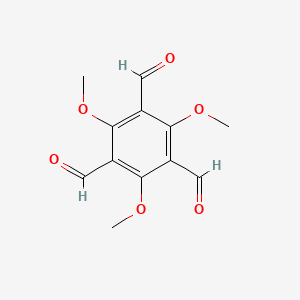

The compound’s IUPAC name, 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde, reflects its substitution pattern: methoxy groups at positions 2, 4, and 6, and aldehyde functionalities at positions 1, 3, and 5. Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₆ | PubChem |

| Molecular Weight | 252.22 g/mol | PubChem |

| SMILES Notation | COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O | PubChem |

| InChI Key | PGHSMJSBERHVLW-UHFFFAOYSA-N | PubChem |

| Melting Point | Not reported | - |

| Solubility | Soluble in polar organic solvents (e.g., DMF) | - |

The electron-donating methoxy groups enhance solubility in organic media, while the aldehyde moieties provide sites for condensation reactions, critical for constructing extended networks.

Synthesis and Preparation Methods

Vilsmeier-Haack Formylation

The most common synthesis involves Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene. This method employs a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):

Reaction Conditions:

-

Temperature: 0–5°C (initial), then room temperature

-

Solvent: Dichloromethane or DMF

-

Duration: 12–24 hours

The product is purified via column chromatography or recrystallization. Alternative routes include Friedel-Crafts acylation, though yields are generally lower.

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The three aldehyde groups participate in diverse reactions:

Oxidation

Formyl groups oxidize to carboxylic acids under strong oxidizing conditions:

This yields 2,4,6-trimethoxybenzene-1,3,5-tricarboxylic acid, a rigid building block for metal-organic frameworks (MOFs).

Reductive Amination

Aldehydes react with amines to form imine linkages, pivotal in COF synthesis:

Methoxy Group Reactivity

Applications in Materials Science

Covalent Organic Frameworks (COFs)

The compound’s trifunctional aldehyde groups enable the synthesis of redox-active COFs (raCOFs). For example, condensation with 2,6-diaminoanthraquinone (DAQ) produces TpOMe-DAQ, a 2D framework with applications in energy storage and electrocatalysis.

Key Properties of TpOMe-DAQ:

-

Surface Area: 450–600 m²/g (BET analysis)

-

Redox Activity: Quinone/hydroquinone transitions enable electron storage.

Photocatalysis

Analogous trialdehyde-based COFs (e.g., β-ketoenamine-linked frameworks) demonstrate photocatalytic activity in organic transformations, such as benzothiazole synthesis .

Comparison with Analogous Compounds

| Compound | Substituents | Key Differences |

|---|---|---|

| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | -OH (hydroxyl) | Higher polarity, lower solubility in organic solvents |

| 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde | -CH₃ (methyl) | Enhanced hydrophobicity, reduced reactivity |

| 2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde | -Br (bromine) | Heavier atom substitution, potential for halogen bonding |

The methoxy derivative strikes a balance between solubility and reactivity, making it preferable for solution-phase synthesis.

Future Perspectives

Research opportunities include:

-

Functionalization: Introducing electron-withdrawing groups to modulate redox potentials.

-

Scale-Up: Optimizing continuous-flow reactors for industrial production.

-

Biological Studies: Investigating antioxidant or antimicrobial properties, though current data are speculative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume